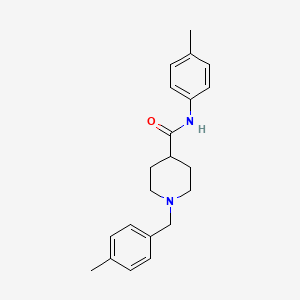![molecular formula C23H26FN3O2 B4437689 N-{2-[(allylamino)carbonyl]phenyl}-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4437689.png)
N-{2-[(allylamino)carbonyl]phenyl}-1-(4-fluorobenzyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-{2-[(allylamino)carbonyl]phenyl}-1-(4-fluorobenzyl)-4-piperidinecarboxamide, commonly known as compound 26, is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. This compound has attracted significant attention due to its potential use in cancer therapy.
Mecanismo De Acción
Compound 26 functions by binding to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, compound 26 stabilizes p53 and activates its tumor suppressor function. This leads to the induction of apoptosis and inhibition of tumor growth (Ding et al., 2013).
Biochemical and Physiological Effects
Compound 26 has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis and inhibit tumor growth, it has been found to upregulate the expression of p21 and Bax, which are proteins involved in cell cycle arrest and apoptosis (Wang et al., 2015). Furthermore, compound 26 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis (Ding et al., 2013).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound 26 in lab experiments is its specificity for the MDM2-p53 interaction. This allows for targeted inhibition of the interaction and avoids off-target effects. However, one limitation of using compound 26 is its poor solubility in water, which can make it difficult to administer in vivo (Wang et al., 2015).
Direcciones Futuras
There are several future directions for research on compound 26. One area of interest is the development of more soluble analogs of compound 26 that can be used in vivo. Another area of research is the investigation of the potential use of compound 26 in combination with other cancer therapies, such as chemotherapy and radiotherapy. Finally, further studies are needed to determine the safety and efficacy of compound 26 in animal models and human clinical trials.
Conclusion
In conclusion, compound 26 is a small molecule inhibitor of the MDM2-p53 interaction that has shown promising results in preclinical studies for its potential use in cancer therapy. The synthesis method of compound 26 involves a series of chemical reactions, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to determine the safety and efficacy of compound 26 in animal models and human clinical trials.
Aplicaciones Científicas De Investigación
Compound 26 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis and inhibit tumor growth in several cancer cell lines, including breast cancer, lung cancer, and leukemia (Ding et al., 2013; Wang et al., 2015). In addition, compound 26 has been found to sensitize cancer cells to chemotherapy and radiotherapy (Wang et al., 2015).
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[2-(prop-2-enylcarbamoyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c1-2-13-25-23(29)20-5-3-4-6-21(20)26-22(28)18-11-14-27(15-12-18)16-17-7-9-19(24)10-8-17/h2-10,18H,1,11-16H2,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDAVKJVXCFGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride](/img/structure/B4437613.png)
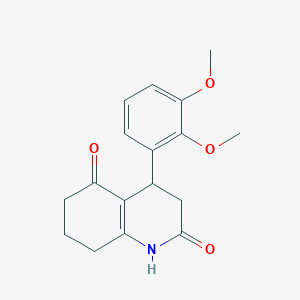
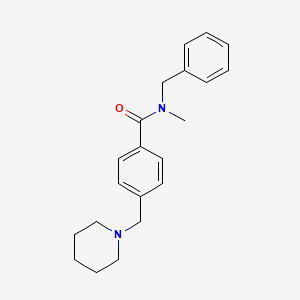
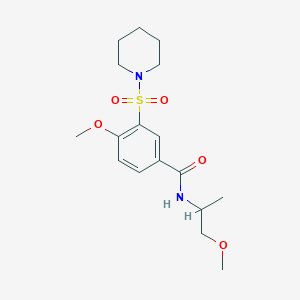
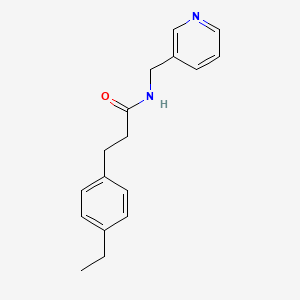
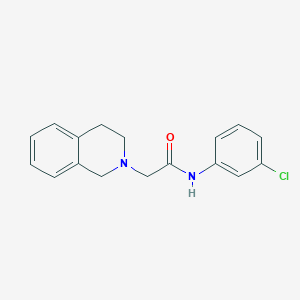
![N-(2,5-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437648.png)
![2-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437652.png)
![N-benzyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437656.png)
![1-[3-(4-ethylphenyl)propanoyl]indoline](/img/structure/B4437660.png)
![N-(2,3-dimethylphenyl)-2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4437683.png)
![4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437707.png)
